molecular formula C15H19ClFN3O2S B12951742 (R)-4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline hydrochloride

(R)-4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline hydrochloride

Cat. No.: B12951742
M. Wt: 359.8 g/mol
InChI Key: COBSKSLDBJBGEK-RFVHGSKJSA-N
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Description

®-4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline hydrochloride is a compound belonging to the class of isoquinolines. It is characterized by the presence of a fluoro group at the 4th position and a sulfonyl group attached to a diazepane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline hydrochloride typically involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core is synthesized through a series of cyclization reactions starting from suitable aromatic precursors.

    Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Diazepane Ring: The diazepane ring is attached through nucleophilic substitution reactions.

    Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.

    Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

®-4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

®-4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline hydrochloride has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through inhibition of Rho-associated protein kinase 1 (ROCK1). This inhibition affects various cellular pathways, including the cGMP-PKG signaling pathway, cAMP signaling pathway, and chemokine signaling pathway. By modulating these pathways, the compound influences cellular processes such as vascular smooth muscle contraction, platelet activation, and leukocyte migration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline hydrochloride is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where fluorination enhances activity or stability .

Properties

Molecular Formula

C15H19ClFN3O2S

Molecular Weight

359.8 g/mol

IUPAC Name

4-fluoro-5-[[(2R)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;hydrochloride

InChI

InChI=1S/C15H18FN3O2S.ClH/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14;/h2,4-5,9-11,17H,3,6-8H2,1H3;1H/t11-;/m1./s1

InChI Key

COBSKSLDBJBGEK-RFVHGSKJSA-N

Isomeric SMILES

C[C@@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.Cl

Canonical SMILES

CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.Cl

Origin of Product

United States

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